molecular formula C10H8BrNO2 B8679567 methyl 2-(3-bromo-4-cyanophenyl)acetate

methyl 2-(3-bromo-4-cyanophenyl)acetate

Cat. No.: B8679567
M. Wt: 254.08 g/mol
InChI Key: XHICBJLJYKITQL-UHFFFAOYSA-N
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Description

methyl 2-(3-bromo-4-cyanophenyl)acetate is an organic compound characterized by a bromine atom, a cyano group, and a methyl ester functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-4-cyanophenyl)acetate typically involves the esterification of 3-bromo-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed:

    Substitution: Formation of 3-amino-4-cyanophenyl acetate or 3-thiocyanato-4-cyanophenyl acetate.

    Reduction: Formation of 3-bromo-4-aminophenyl acetate.

    Oxidation: Formation of 3-bromo-4-cyanobenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(3-bromo-4-cyanophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

    Methyl (3-chloro-4-cyanophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (3-fluoro-4-cyanophenyl)acetate: Contains a fluorine atom instead of bromine.

    Methyl (3-iodo-4-cyanophenyl)acetate: Contains an iodine atom instead of bromine.

Uniqueness: methyl 2-(3-bromo-4-cyanophenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogens may not. The bromine atom’s size and reactivity make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-(3-bromo-4-cyanophenyl)acetate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3

InChI Key

XHICBJLJYKITQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Bromo-4-cyanophenyl)acetic acid (1.0 g, 4.2 mmol) was dissolved in methanol (20 mL), and thionyl chloride (0.5 mL) was added drop wise to the solution. The reaction was heated to 85° C. for 4 h. Then it was cooled to room temperature and evaporated to dryness in vacuo. The residue was partitioned between ethyl acetate and sat. NaHCO3. The organic layer was dried over MgSO4, filtered, and the filtrate was evaporated to dryness under reduced pressure to yield the crude title compound as an off white solid. 1H NMR (500 MHz, CDCl3): δ 7.07 (d, J=7.07 Hz, 1H), 7.00-6.97 (m, 2H), 3.74 (s, 3H), 3.73 (s, 2H). LC-MS (IE, m/z): 195.2 [(M+1)−CO2CH3]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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